Mochol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
452323-21-6 |
|---|---|
Molecular Formula |
C37H62N2O4 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C37H62N2O4/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(15-17-36(28,4)33(30)16-18-37(31,32)5)43-35(41)14-13-34(40)38-19-20-39-21-23-42-24-22-39/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,40)/t27-,29+,30+,31-,32+,33+,36+,37-/m1/s1 |
InChI Key |
HEZIVRACDFRXBU-PKHDATKRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C |
Origin of Product |
United States |
Synthetic Chemistry and Process Optimization of Mochol
Established Synthetic Pathways for Mochol Production
While specific proprietary methods for the industrial synthesis of this compound may exist, established synthetic pathways can be postulated based on fundamental organic chemistry principles and published methods for the synthesis of similar cholesterol derivatives. These pathways typically involve the sequential formation of the ester and amide linkages.
The initial step in the synthesis of this compound involves the esterification of the 3β-hydroxyl group of cholesterol. A common strategy is to react a cholesterol intermediate with a derivative of succinic acid. One plausible approach involves the use of succinic anhydride. In this reaction, the hydroxyl group of cholesterol attacks the anhydride, leading to the formation of a cholesterol hemisuccinate intermediate. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which can also serve as the solvent.
Alternatively, direct esterification between cholesterol and succinic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method facilitates the formation of the ester bond under mild conditions. A variety of cholesterol esters have been synthesized using similar esterification protocols, demonstrating the versatility of this approach niscpr.res.in.
Table 1: Key Reagents in the Esterification of Cholesterol for this compound Synthesis
| Reagent | Role in Reaction |
| Cholesterol | Starting sterol backbone |
| Succinic Anhydride | Acylating agent to form the ester linkage and introduce the carboxylic acid moiety |
| Pyridine/Triethylamine | Base catalyst and solvent |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for direct esterification |
| 4-Dimethylaminopyridine (DMAP) | Catalyst for DCC-mediated esterification |
Following the formation of the cholesterol hemisuccinate, the terminal carboxylic acid group is activated to facilitate the amidation reaction with N-(2-aminoethyl)morpholine. A common method for activating the carboxylic acid is to convert it into a more reactive acyl chloride by treating it with a reagent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with the primary amine of N-(2-aminoethyl)morpholine to form the desired amide bond of this compound. This reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct youtube.com.
Another widely used approach for forming amide bonds is the use of peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), can efficiently mediate the coupling of the carboxylic acid of the cholesterol intermediate with the amine. These methods are known for their high yields and mild reaction conditions, which are beneficial for complex molecules like this compound cordenpharma.comnih.gov.
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive (Optional) | General Characteristics |
| Thionyl Chloride (SOCl₂) | None | Forms a highly reactive acyl chloride intermediate. |
| Oxalyl Chloride ((COCl)₂) | None | Similar to thionyl chloride, often used for milder conditions. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-hydroxysuccinimide (NHS) | Water-soluble carbodiimide, forms an active ester intermediate. |
| Dicyclohexylcarbodiimide (DCC) | Hydroxybenzotriazole (HOBt) | Forms a highly reactive O-acylisourea intermediate. |
General Chemical Reactivity and Derivatization Potential of this compound
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the cholesterol backbone, the ester linkage, and the tertiary amine of the morpholine (B109124) ring.
Cholesterol Backbone: The C5=C6 double bond in the cholesterol ring is susceptible to oxidation, which can lead to the formation of various oxysterols. It can also undergo addition reactions.
Ester Linkage: The ester bond can be hydrolyzed under acidic or basic conditions, which would cleave the molecule into cholesterol and the succinyl-morpholinyl ethylamino moiety.
Tertiary Amine: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can react with acids to form salts and with alkylating agents.
Derivatization Potential: The presence of these reactive sites allows for the potential synthesis of various this compound derivatives. For instance, the cholesterol backbone could be further functionalized, or the morpholine nitrogen could be quaternized to introduce a positive charge. The ability to create such derivatives is a common feature of cholesterol-based compounds and is explored for various applications. The synthesis of new cholesterol derivatives through modification of its core structure or side chains is an active area of research.
Oxidation Reactions of this compound
The this compound molecule presents two primary sites susceptible to oxidation: the Δ5-alkene of the cholesterol core and the succinate ester side chain. The specific products formed will depend on the oxidizing agent employed and the reaction conditions.
Epoxidation of the Δ5-Double Bond:
The electron-rich double bond between carbons 5 and 6 of the steroidal nucleus is a common site for electrophilic attack by oxidizing agents such as peroxy acids. Treatment of cholesterol derivatives with reagents like meta-chloroperoxybenzoic acid (m-CPBA) typically leads to the formation of epoxides. Due to steric hindrance from the angular methyl group at C-10, the attack of the reagent predominantly occurs from the α-face of the steroid, leading to the formation of the 5α,6α-epoxide as the major product. However, the use of specific catalytic systems, such as those involving ruthenium(II) complexes, can favor the formation of the 5β,6β-epoxide with high stereoselectivity. acgpubs.org
Allylic Oxidation:
The allylic positions at C-4 and C-7 are also susceptible to oxidation, which can lead to the introduction of a carbonyl group, forming an enone. This transformation can be achieved using various oxidizing agents, including chromium-based reagents or, under greener conditions, with reagents like tert-butyl hydroperoxide. nih.gov This reaction introduces an α,β-unsaturated ketone functionality into the B-ring of the steroid.
Ozonolysis:
Ozonolysis represents a more drastic oxidation of the Δ5-double bond, leading to the cleavage of the B-ring. The reaction of cholesterol or its esters with ozone results in the formation of a 5,6-secocholestane derivative, which contains aldehyde and ketone functionalities. nih.gov The precise structure of the ozonide products can be influenced by the solvent used in the reaction.
Oxidation of the Acyl Chain:
While the succinate portion of the ester side chain in this compound is saturated and thus resistant to oxidation, in analogous compounds with unsaturated fatty acid chains, such as cholesteryl linoleate, the bis-allylic positions of the fatty acid are more susceptible to oxidation than the cholesterol core. youtube.com This oxidation can be initiated by enzymatic or non-enzymatic free radical processes, leading to the formation of hydroperoxides. nih.gov
Table 1: Representative Oxidation Reactions of the Cholesteryl Moiety
| Oxidizing Agent/System | Target Site | Major Product(s) | Typical Conditions |
| m-CPBA | Δ5-Alkene | 5α,6α-Epoxide | CH₂Cl₂, Room Temperature |
| Ru(II)/bioxazoline, O₂ | Δ5-Alkene | 5β,6β-Epoxide | Aerobic, Catalytic |
| CrO₃/Pyridine | Allylic C-7 | 7-Oxo derivative (enone) | Pyridine, Room Temperature |
| Ozone (O₃) | Δ5-Alkene | 5,6-Seco derivative | CH₂Cl₂/MeOH, -78 °C |
Reduction Reactions of this compound
The primary site for reduction in the this compound molecule is the Δ5-alkene. The ester and amide functionalities are generally more resistant to reduction and require more powerful reducing agents.
Catalytic Hydrogenation of the Δ5-Double Bond:
The most common method for the reduction of the alkene in steroidal systems is catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org The hydrogenation of the Δ5-double bond in cholesterol and its esters proceeds with syn-addition of hydrogen, typically from the less hindered α-face, to yield the corresponding 5α-cholestane derivative. Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate in the presence of a palladium catalyst, offers a milder and often more chemoselective alternative to using hydrogen gas. nih.govnih.gov
Reduction of the Ester and Amide Groups:
The ester and amide groups in this compound are significantly less reactive towards reduction than the alkene. Reduction of these functionalities to the corresponding alcohols and amines requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.netnih.gov Sodium borohydride (NaBH₄) is generally not sufficiently reactive to reduce esters or amides. nih.gov When using a powerful reductant like LiAlH₄, chemoselectivity can be an issue, as the alkene may also be reduced under these conditions. However, the ester is generally more readily reduced than the amide. The reduction of the ester would yield a diol (from the succinate portion) and cholesterol, while the reduction of the amide would lead to the corresponding amino alcohol.
Table 2: Representative Reduction Reactions of Cholesteryl Derivatives
| Reducing Agent/System | Target Site | Major Product(s) | Typical Conditions |
| H₂, Pd/C | Δ5-Alkene | 5α-Alkane | Ethanol, Room Temperature, 1 atm H₂ |
| H₂, PtO₂ | Δ5-Alkene | 5α-Alkane | Acetic Acid, Room Temperature, 1 atm H₂ |
| LiAlH₄ | Ester, Amide, Alkene | Alcohols, Amines, Alkane | Anhydrous THF or Et₂O, Reflux |
| NaBH₄/CeCl₃ (Luche Reagent) | α,β-Unsaturated Ketone | Allylic Alcohol | Methanol, Room Temperature |
Substitution Reactions of this compound
The primary sites for nucleophilic substitution in this compound are the carbonyl carbons of the ester and amide groups. The morpholine ring is generally stable but can undergo substitution under specific conditions.
Hydrolysis of the Ester Linkage:
The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield cholesterol and the corresponding N-(2-morpholinoethyl)succinamic acid.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid catalyst. nih.gov
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. nih.gov This reaction is generally faster and more efficient than acid-catalyzed hydrolysis.
Hydrolysis of the Amide Linkage:
Amide bonds are significantly more stable towards hydrolysis than ester bonds and require more forcing conditions (e.g., prolonged heating with strong acid or base). chemguide.co.ukaklectures.commasterorganicchemistry.com Under such conditions, the amide bond in the side chain of this compound would cleave to produce succinic acid and N-(2-aminoethyl)morpholine. In a molecule containing both an ester and an amide, the ester will hydrolyze preferentially under milder conditions. nih.govnih.gov
Other Nucleophilic Acyl Substitutions:
The ester group can also undergo other nucleophilic acyl substitution reactions, such as aminolysis (reaction with an amine) or transesterification (reaction with an alcohol), typically under catalytic conditions. These reactions would replace the cholesterol moiety with a different functional group.
Reactions of the Morpholine Moiety:
The morpholine ring is a stable heterocycle and is generally unreactive under the conditions used for the manipulation of the ester and amide groups. The nitrogen atom of the morpholine is tertiary and can act as a base or a nucleophile. However, its nucleophilicity is somewhat attenuated by the presence of the adjacent amide group. The ring itself is not susceptible to aromatic-type substitution reactions.
Table 3: Relative Reactivity to Hydrolysis
| Functional Group | Acidic Conditions | Basic Conditions | General Reactivity |
| Ester | Hydrolyzes (reversible) | Hydrolyzes (irreversible) | More reactive |
| Amide | Hydrolyzes (harsh conditions) | Hydrolyzes (harsh conditions) | Less reactive |
Physicochemical and Functional Attributes of Mochol in Lipid Assemblies
Amphoteric and Charge-Reversible Properties of Mochol-Containing Systems
This compound contributes to the charge characteristics of lipid assemblies, especially when combined with other ionizable lipids. This allows for the creation of systems with amphoteric and charge-reversible properties, which are highly dependent on the surrounding pH.
Determination and Significance of pKa and Isoelectric Point in Liposomes
The pKa of this compound has been experimentally determined in liposomes, showing a value of 6.5. researchgate.net When this compound, a weak cationic amphiphile, is combined with an anionic lipid like cholesterylhemisuccinate (CHEMS), which has a pKa of 5.8, the resulting mixture can exhibit amphoteric characteristics. researchgate.net An equimolar mixture of this compound and CHEMS has been shown to have an isoelectric point (pI) of 6.3. researchgate.net The isoelectric point represents the pH at which the net charge of the liposomal system is zero. This pI can be adjusted by altering the molar ratio between the anionic and cationic lipids in the mixture. epo.org The presence of an isoelectric point within the physiological or endosomal pH range is significant as it dictates the net charge of the liposomes at different biological pH values, influencing their interactions with charged molecules and cellular membranes. google.com
pH-Tunable Characteristics for Membrane Interactions
The pH-dependent ionization of this compound, and its combination with anionic lipids, confers pH-tunable characteristics to lipid assemblies. At pH values below its pKa, this compound becomes protonated, contributing a positive charge to the liposome (B1194612) surface. Conversely, at pH values above its pKa, it is less protonated, reducing the positive charge. researchgate.net When combined with an anionic lipid, the net charge of the liposome can switch from positive at low pH (due to protonated this compound and protonated or less negatively charged anionic lipid) to negative at higher pH (due to deprotonated anionic lipid and deprotonated or less positively charged this compound). google.com This pH-tunable charge is crucial for membrane interactions. For instance, amphoteric liposomes containing this compound can be negatively charged at neutral pH, which helps avoid aggregation in serum. uni-halle.de However, at the slightly acidic pH found in endosomes, they can become positively charged, facilitating interaction with and potential destabilization or fusion with the endosomal membrane, which is important for intracellular delivery of encapsulated cargo. google.comuni-halle.denih.gov The pH-dependent behavior, including membrane insertion and conformational changes, is a key aspect of how such lipid systems function. mdpi.comnih.gov
Role of this compound in Lipid Bilayer Integration and Structural Modulation
This compound, being a cholesterol derivative, integrates into the lipid bilayer of liposomes, influencing their structural organization and properties. medkoo.comliposomes.ca Its presence can modulate the stability, permeability, vesicle formation, and aggregation behavior of these lipid assemblies.
Enhancement of Nanoliposome Stability and Permeability
This compound is considered a useful lipid for the formulation of nanoliposomes. medkoo.comresearchgate.net The incorporation of cholesterol and its derivatives like this compound into liposome formulations is known to play a significant role in improving membrane stability. japsonline.commdpi.comnih.gov Cholesterol helps to support the organization of the lipid layer, which can lead to more stable and well-structured nanoliposomes. japsonline.com This enhanced structural integrity can prevent leakage or degradation of encapsulated active ingredients. japsonline.com Furthermore, cholesterol can influence membrane permeability by affecting the fluidity and packing of the lipid bilayer. mdpi.comnih.gov While cholesterol generally reduces membrane permeability, the specific impact of this compound, particularly in combination with other lipids in amphoteric systems, can be complex and may be pH-dependent. japsonline.commdpi.com Studies on amphoteric liposomes containing this compound and other lipids have investigated their serum stability, indicating that lipid composition and ratios influence their resistance to destabilization in biological fluids. researchgate.netgoogle.com
Influence on Liposome Aggregation
The presence of this compound in liposome formulations can influence their aggregation behavior. In systems containing this compound, particularly weakly cationic derivatives, even a small fraction of protonated this compound at neutral pH can be sufficient to promote aggregation. researchgate.net This suggests that electrostatic interactions mediated by the charge on this compound play a role in liposome-liposome interactions. Aggregation can be a factor affecting the physical stability of liposomal suspensions. mdpi.com In amphoteric liposomes containing this compound and an anionic lipid, the net surface charge, which is pH-dependent, significantly influences aggregation. At neutral conditions, an anionic state can help in avoiding serum aggregation. uni-halle.de However, as the pH is lowered towards the isoelectric point where the net charge approaches zero, electrostatic repulsion decreases, which can lead to increased aggregation. google.comi.moscow The specific lipid composition and the ratio of charged lipids, including this compound, are critical factors determining the aggregation propensity of the liposomes. researchgate.netepo.org
Degradation Pathways and Chemical Stability in Formulations
The chemical stability of pharmaceutical formulations, including those containing lipids like this compound, is influenced by various factors such as temperature, humidity, light, and the presence of other components (excipients). slideshare.netreagent.co.uk Degradation can occur through various chemical reactions, with hydrolysis and oxidation being common pathways for pharmaceuticals. nih.gov
Specific to lipid-based formulations, the degradation of constituent lipids can impact the structural integrity and performance of the delivery system. Monitoring the chemical stability of this compound within these formulations is essential to ensure their continued efficacy and safety over time.
Formation of Cholesterol as a Degradation Product
Research indicates that cholesterol can be produced as a degradation product of this compound. sci-hub.se This suggests that the ester linkage connecting the cholesterol backbone to the succinic acid derivative in this compound is susceptible to cleavage, likely through hydrolysis. The decrease in this compound content and the corresponding increase in cholesterol content due to this degradation can negatively affect the quality of nanoliposomes and potentially disrupt their efficiency as drug carrier systems. sci-hub.se
Quantifying the levels of this compound, as well as its degradation product cholesterol, is necessary for assessing the quality of prepared nanoliposomes and monitoring their stability under different conditions. sci-hub.se Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed and applied for the quantitative determination of this compound and cholesterol in lipid formulations. sci-hub.seresearchgate.net
Stability Monitoring in Storage Conditions
Monitoring the stability of formulations containing this compound under various storage conditions is a critical aspect of pharmaceutical development. This involves assessing the chemical integrity of this compound and the formation of degradation products over time. Standard stability testing guidelines, such as those provided by the International Council for Harmonization (ICH), recommend specific temperature and humidity conditions for evaluating the shelf life of pharmaceutical products. americanpharmaceuticalreview.comkryosphere.com
Typical storage conditions for stability monitoring include controlled room temperature (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated conditions (e.g., 40°C/75% RH) to simulate long-term storage and stress the formulation. kryosphere.com For products requiring colder storage, conditions such as 2-8°C or -20°C are used. medkoo.comqualistery.com
Studies have shown that the storage temperature significantly impacts the stability of pharmaceutical formulations. nih.gov Monitoring involves analyzing samples at predetermined time points to quantify the remaining amount of the intact compound (this compound) and detect and quantify any degradation products, such as cholesterol. sci-hub.seresearchgate.net
Mechanistic Insights into Mochol S Interactions Within Biological Mimetic Systems
Interfacial Dynamics of Mochol in Model Membranes
This compound is widely utilized as a model compound to study the behavior and interactions of lipids, thereby contributing to a better understanding of membrane biology . Its structural characteristics enable researchers to probe the dynamics of lipid bilayers . Studies involving amphoteric liposomes, which can be composed of mixtures including cationic this compound and anionic lipids like cholesteryl hemisuccinate (CHEMS), have provided insights into membrane phase behavior and fusion dynamics fraunhofer.de. These investigations suggest that the presence and nature of the polar head group of lipids like this compound can influence membrane stability and processes such as fusion fraunhofer.de. The integration of this compound into lipid bilayers is noted for enhancing the stability and permeability of nanoliposomes .
Molecular Interactions with Cellular Components
This compound's interactions within biological mimetic systems extend to key cellular components, including cell membrane lipids and proteins involved in cellular uptake and intracellular transport .
Engagement with Cell Membrane Lipids
This compound's ability to integrate into lipid bilayers is a central aspect of its interaction with biological membranes . As a cholesterol derivative, it shares structural features with cholesterol, a fundamental lipid component of cell membranes that plays a role in maintaining membrane fluidity and structure hodoodo.comwikipedia.orgbritannica.com. Studies using this compound as a model compound investigate its impact on the dynamics and behavior of these lipid bilayers . Research on amphoteric lipid mixtures containing this compound highlights how the interplay between cationic and anionic lipids, as well as the structural characteristics of their head groups, influences membrane properties and stability fraunhofer.de.
Applications of Mochol in Advanced Drug Delivery and Biomedical Research
Utilization in Nanoliposome Formulations for Genetic Material Delivery
Mochol is employed in the formation of nanoliposomes, which function as drug delivery vehicles in biological research . These nanocarriers are designed to enhance the bioavailability and efficacy of encapsulated therapeutic agents . Specifically, this compound has been identified as a useful lipid for the formulation of nanoliposomes intended for the delivery of DNA, RNA, and vaccines medkoo.com.
Nanoliposomes, as nonviral vectors, offer advantages in gene therapy due to their biocompatibility, safety, and lower immunogenicity compared to viral vectors nih.gov. They can encapsulate and protect genetic material from degradation, improve cellular uptake, and facilitate targeted delivery nih.gov. Cationic liposomes, which can bind electrostatically with negatively charged nucleic acids, are frequently used for nucleic acid delivery studies nih.govwikipedia.org. The inclusion of neutral lipids like DOPE or cholesterol in cationic liposomes can influence delivery efficiency nih.gov. This compound, being a cholesterol derivative, plays a role in such lipid formulations. Studies have demonstrated that this compound-based nanoliposomes can significantly improve the delivery of anticancer drugs to target cells, leading to higher stability and targeted release profiles . This showcases its potential in cancer therapy .
This compound as a Component in Targeted Nanoparticle Systems (e.g., PNT2258)
This compound is a key lipid component in specific targeted nanoparticle systems, notably PNT2258 nih.govnih.govd-nb.info. PNT2258 is a protective liposomal formulation designed to encapsulate PNT100, a 24-base single-stranded DNA oligonucleotide targeting the BCL-2 gene nih.govnih.govresearchgate.netnih.gov. This nanoparticle system was developed to efficiently encapsulate the oligonucleotide, enhance serum stability, and optimize pharmacokinetic properties and antitumor activity nih.gov.
The lipid components of the PNT2258 nanoparticle include 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesteryl hemisuccinate (CHEMS), and this compound nih.govresearchgate.net. These nanoparticles are described as amphoteric, possessing a "pH-tunable" character that allows their charge to change based on the surrounding pH, facilitating movement across physiological membranes nih.govd-nb.inforesearchgate.net. The specific molar ratio of these lipids in PNT2258 was chosen based on preclinical studies evaluating antitumor activity nih.govnih.gov. For PNT2258, a composition with a molar ratio of POPC, DOPE, CHEMS, and this compound at 6:24:23:47 was selected nih.gov. The PNT2258 nanoparticle has an average diameter of approximately 130 nm, which is sized to avoid extensive hepatic sequestration and facilitate systemic distribution and serum stability nih.govd-nb.inforesearchgate.net.
PNT2258 has been investigated for its antitumor activity against various cancer types, including lymphoma and melanoma nih.gov. Research has shown that this compound-modified lipid nanoparticles can effectively deliver oligonucleotides to cancer cells, leading to reductions in tumor growth rates in preclinical models .
Role as a Model Compound for Fundamental Lipid Behavior Studies
This compound is widely utilized as a model compound for investigating lipid behavior and interactions . Its structural characteristics enable researchers to study the dynamics of lipid bilayers, thereby contributing to a deeper understanding of membrane biology . Studies involving model membranes based on the lipid compositions of biological structures, such as myelin, utilize compounds like cholesterol and its derivatives to understand how changes in lipid levels impact biophysical properties nih.gov. This compound's cholesterol backbone makes it relevant in such investigations. The integration of this compound into lipid bilayers can enhance their stability and permeability, which is a key aspect of its mechanism of action in facilitating targeted delivery .
Analytical Methodologies for Quantitative Assessment of Mochol
Development and Validation of HPLC-UV Methods for Mochol Quantification in Nanoliposomes
The development of an HPLC-UV method for this compound quantification in nanoliposomes involves optimizing chromatographic conditions to achieve adequate separation of this compound from other lipid components and formulation excipients researchgate.netsci-hub.senih.gov. A validated isocratic HPLC-UV method has been successfully developed for the simultaneous determination of this compound, cholesteryl-hemisuccinate (Chems), and Cholesterol in nanoliposome drug carriers sci-hub.senih.gov. This method is particularly relevant as Cholesterol can be a degradation product of this compound and Chems, and monitoring these components is important for assessing nanoliposome quality sci-hub.se.
The validated method utilized a reversed-phase C18 analytical column sci-hub.senih.gov. The isocratic mobile phase consisted of a mixture of ethanol, acetonitrile, and water, with the addition of trifluoroacetic acid (TFA) sci-hub.senih.gov. The specific ratio of the mobile phase components was 60/30/10 v/v for ethanol/acetonitrile/water, with 0.1% v/v TFA sci-hub.senih.gov. The flow rate was maintained at 1.0 mL/min, and the UV detector was set at a wavelength of 202 nm sci-hub.senih.gov. The column temperature was kept constant at 50°C, and the injection volume was 20 μL sci-hub.se.
Validation of this HPLC-UV method was performed according to the International Council for Harmonization (ICH) guidelines, covering parameters such as linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness sci-hub.senih.gov.
Data Table 1: Typical HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Value |
| Column Type | Reversed-phase C18 |
| Mobile Phase | Ethanol/Acetonitrile/Water (60:30:10 v/v) with 0.1% v/v TFA sci-hub.senih.gov |
| Flow Rate | 1.0 mL/min sci-hub.senih.gov |
| Detection Wavelength | 202 nm sci-hub.senih.gov |
| Column Temperature | 50°C sci-hub.se |
| Injection Volume | 20 μL sci-hub.se |
| Elution Mode | Isocratic sci-hub.senih.gov |
The linearity of the method was established over a specific concentration range for this compound, Chems, and Cholesterol sci-hub.se. Accuracy was evaluated by analyzing standard samples at different concentration levels, with results typically falling within an acceptable recovery range sci-hub.se. Precision, including repeatability and intermediate precision, was assessed to ensure the method's reliability sci-hub.seajol.infojyoungpharm.org. The LOD and LOQ were determined to define the lowest concentrations that can be detected and quantified with acceptable accuracy and precision sci-hub.seajol.infojyoungpharm.org. Specificity was confirmed by demonstrating that the method can accurately measure this compound in the presence of other components in the nanoliposome formulation without interference sci-hub.seajol.info. Robustness was evaluated by assessing the method's performance under minor variations in analytical conditions sci-hub.se.
Strategies for Monitoring this compound Content and Purity in Formulations
Monitoring this compound content and purity in formulations, particularly in nanoliposomes, is essential for ensuring the quality, stability, and performance of the final product researchgate.netsci-hub.se. The validated HPLC-UV method described above serves as a primary strategy for this monitoring sci-hub.senih.gov.
Quantitative determination of this compound content in nanoliposome batches allows for comparison between different preparations and helps ensure consistency in the lipid composition sci-hub.se. Deviations in this compound content can impact the characteristics and efficacy of the nanoliposomes as drug carriers sci-hub.se.
Furthermore, monitoring the purity of this compound within the formulation is critical. The presence of degradation products, such as Cholesterol, can negatively affect the quality of nanoliposomes sci-hub.se. The developed HPLC-UV method allows for the simultaneous determination of this compound and its degradation product, Cholesterol, providing a means to assess the extent of degradation and thus the purity of this compound in the formulation over time sci-hub.se. This is particularly important for monitoring the stability of nanoliposomes under different storage conditions sci-hub.se.
Strategies for monitoring this compound content and purity in formulations include:
Routine analysis of this compound content in newly prepared nanoliposome batches using the validated HPLC-UV method sci-hub.se.
Stability studies involving the analysis of this compound content and the presence of degradation products in nanoliposome formulations stored under various conditions and for different durations sci-hub.se. This helps determine the shelf life and appropriate storage conditions for the formulation.
In-process control during the manufacturing of nanoliposomes to monitor this compound content and ensure the process is proceeding as expected.
By implementing these strategies utilizing validated analytical methods like HPLC-UV, manufacturers and researchers can ensure the consistent quality and stability of this compound-containing nanoliposome formulations.
Emerging Research Frontiers and Computational Approaches for Mochol
Theoretical and Computational Modeling of Mochol's Molecular Behavior
Simulation of this compound-Lipid Interactions
Simulations are employed to investigate how this compound interacts with other lipids in a bilayer. Given that this compound is utilized in mixtures with various lipids such as POPC, DOPE, and CHEMS to form liposomes researchgate.netgoogle.comgoogle.comgoogleapis.com, computational simulations, such as molecular dynamics, can model the dynamic behavior of these lipid assemblies. While specific simulation studies solely focused on this compound interactions were not detailed in the provided information, the broader context of simulating lipid vesicles composed of different lipids like DMPC and cholesterol diva-portal.org, and molecular dynamics simulations confirming counterion recruitment to charged bilayers fraunhofer.de, highlight the relevance and application of these techniques in understanding systems containing charged lipids like this compound. These simulations can provide atomic-level details on lipid packing, headgroup orientation, and the influence of this compound's charge on the bilayer structure and dynamics.
Prediction of Amphiphilic Properties
This compound is characterized as a weak cationic amphiphile, and its combination with anionic lipids like CHEMS results in amphoteric liposomes with pH-dependent charge characteristics. researchgate.netgoogle.comgoogleapis.comuni-halle.degoogle.com The prediction of these amphiphilic properties is critical for designing liposomes that respond to specific pH environments, such as the acidic environment of endosomes. google.com Experimental methods have determined the pKa of this compound in liposomes to be approximately 6.5. researchgate.netuni-halle.de Theoretical models, such as the Panzner algorithm and the theory proposed by Li and Schick, are utilized to predict the behavior of amphoteric lipid mixtures, including their isoelectric points and phase transitions. uni-halle.degoogle.com These models consider factors like lipid volume elements and the recruitment of solvent ions to charged bilayers, which influence membrane structure and stability. fraunhofer.deuni-halle.degoogle.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations on this compound Derivatives
Investigations into the Structure-Activity Relationship (SAR) of lipid formulations containing this compound focus on how variations in lipid composition and ratios influence the properties and performance of the resulting liposomes. This compound is frequently used in combination with other lipids, such as POPC, DOPE, and CHEMS, to create amphoteric liposomes with tailored characteristics. researchgate.netgoogle.comgoogle.comgoogleapis.com
Research has explored different molar ratios of these lipids to optimize properties like serum stability and transfection efficiency for the delivery of genetic material such as siRNA. google.comgoogle.comgoogleapis.comuni-halle.de For instance, studies have examined the effect of varying the proportions of this compound and CHEMS, along with neutral lipids like POPC and DOPE, on the liposome's net charge, surface potential, and stability in the presence of serum. researchgate.netgoogle.com An excess of this compound has been observed to have a stabilizing effect on serum stability. google.com These investigations, by correlating the lipid composition (structure) with the liposome's behavior and efficacy (activity), represent SAR studies in the context of this compound-containing formulations. While explicit Quantitative Structure-Activity Relationship (QSAR) studies on this compound derivatives were not detailed in the provided information, the systematic variation of lipid ratios and the assessment of resulting properties lay the groundwork for potential QSAR analyses in the future to develop predictive models for optimizing liposomal formulations.
Exploration of Novel this compound Analogues for Tailored Applications
The exploration of novel this compound analogues is driven by the desire to create lipid-based delivery systems with improved or specifically tuned properties for various applications, particularly in drug and oligonucleotide delivery. google.comgoogle.comgoogleapis.comuni-halle.denih.govgoogle.com this compound itself is a derivative of cholesterol, and its synthesis involves the esterification of cholesterol followed by amidation. This synthetic route provides opportunities for chemical modifications to create analogues with altered characteristics.
The mention of "morpholinocholesterols (this compound and derivatives thereof)" uni-halle.de indicates that research in this area is ongoing. Novel analogues could be designed to modify the compound's charge density, pKa, steric bulk, or interaction with other lipids and biological components. For example, variations in the morpholine (B109124) ring or the linker group could influence the liposome's pH sensitivity, interactions with cellular membranes, and ultimately, the efficiency of cargo encapsulation and release. The goal of exploring novel analogues is to tailor the properties of liposomal formulations for specific therapeutic applications, such as enhancing targeted delivery, improving stability in biological fluids, or optimizing intracellular uptake and endosomal escape for the delivery of sensitive molecules like siRNA. google.comgoogle.comgoogleapis.comuni-halle.denih.gov
Q & A
Q. How to ensure compliance with ethical standards in this compound research involving animal models?
- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional animal care committee approval, minimize sample sizes via power analysis, and include detailed anesthesia/euthanasia protocols in supplementary materials .
Publication & Peer Review
Q. What elements are critical for a compelling abstract in this compound-related manuscripts?
- Methodological Answer : Structure abstracts to (1) state the research gap, (2) describe methodology (e.g., "LC-MS/MS and molecular dynamics were used..."), (3) highlight key results (e.g., "this compound exhibited IC50 = 0.2 μM against Target X"), and (4) emphasize broader implications . Avoid jargon and ensure keywords align with search trends in Scopus/PubMed .
Q. How can researchers respond to peer critiques about methodological limitations in this compound studies?
- Methodological Answer : Acknowledge limitations transparently (e.g., "In vitro models may not fully recapitulate in vivo metabolism") and propose mitigations (e.g., future co-culture experiments). Cite prior studies with similar constraints to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
